2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
Overview
Description
2-[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole is a complex organic compound that features a benzodioxine ring fused with a piperazine moiety and a benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole typically involves multiple steps:
-
Formation of the Benzodioxine Ring:
-
Attachment of the Piperazine Moiety:
- The piperazine ring is introduced through nucleophilic substitution reactions, often involving the reaction of piperazine with a suitable electrophile.
-
Coupling with Benzothiazole:
- The final step involves the coupling of the piperazine derivative with a benzothiazole precursor, typically under conditions that promote the formation of the desired product, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the difluoro groups or the benzothiazole ring, potentially yielding partially or fully reduced products.
Substitution: The piperazine and benzothiazole rings can undergo various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products:
- Oxidation products include quinone derivatives.
- Reduction products include partially or fully reduced benzothiazole derivatives.
- Substitution products vary depending on the substituents introduced.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical agent, particularly in targeting neurological pathways.
- Potential applications in the treatment of diseases such as cancer, due to its ability to interact with specific biological targets.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Potential use in the synthesis of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
2-[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-dichloro-1,3-benzothiazole: Similar structure but with chlorine atoms instead of fluorine.
2-[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole: Similar structure but with methyl groups instead of fluorine.
Uniqueness:
- The presence of difluoro groups in 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its analogs.
- The combination of the benzodioxine and benzothiazole rings with the piperazine moiety creates a unique scaffold that can interact with a wide range of biological targets.
Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3S/c21-13-10-14(22)18-17(11-13)29-20(23-18)25-5-3-24(4-6-25)19(26)12-1-2-15-16(9-12)28-8-7-27-15/h1-2,9-11H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSXBJCMUSPBLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC5=C(C=C4)OCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.